2,3-Difluoroethoxybenzene

説明

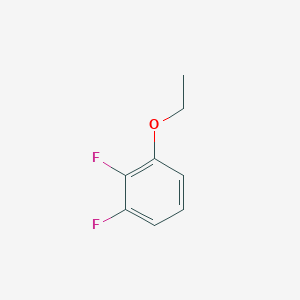

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-ethoxy-2,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVOGLGBKOFOSBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382357 | |

| Record name | 1-Ethoxy-2,3-Difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121219-07-6 | |

| Record name | 1-Ethoxy-2,3-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121219-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethoxy-2,3-difluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121219076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethoxy-2,3-Difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethoxy-2,3-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, 1-ethoxy-2,3-difluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,3 Difluoroethoxybenzene and Its Derivatives

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) stands as a cornerstone for the synthesis of 2,3-Difluoroethoxybenzene. masterorganicchemistry.comgovtpgcdatia.ac.in This approach leverages the electron-deficient nature of a difluorinated benzene (B151609) ring, which is activated towards attack by a nucleophile. masterorganicchemistry.comthieme.de In a typical synthesis, the ethoxy group is introduced by reacting a suitable precursor, such as 2,3-difluorophenol (B1222669), with an ethylating agent like ethyl iodide in the presence of a base. nih.gov Another common precursor is 2,3-difluorobenzaldehyde (B42452). The reaction proceeds via an addition-elimination mechanism, where a negatively charged intermediate, known as a Meisenheimer complex, is formed. masterorganicchemistry.comgovtpgcdatia.ac.in

Achieving high purity and yield in the synthesis of this compound via SNAr requires careful optimization of several reaction parameters. beilstein-journals.org The selection of solvent, base, and temperature is critical to minimize the formation of byproducts and enhance the reaction rate. researchgate.net For instance, polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are often employed to facilitate the reaction. The choice of base, such as potassium carbonate or triethylamine, can also significantly influence the outcome. nih.gov

Post-synthesis purification is essential for obtaining the compound in high purity. Standard laboratory techniques include chromatographic purification, often using silica (B1680970) gel, and recrystallization from appropriate solvent systems like hexane/ethyl acetate. Analytical methods such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are crucial for verifying the purity of the final product.

Below is a table summarizing key parameters for optimization in a typical SNAr synthesis of this compound.

| Parameter | Variable Choices | Desired Outcome |

| Solvent | DMF, THF, Acetonitrile (B52724) | Maximize reactant solubility, minimize side reactions |

| Base | K₂CO₃, Et₃N, Pyridine | Efficiently deprotonate nucleophile without degrading product |

| Temperature | 0°C to 80°C | Balance reaction rate and selectivity |

| Reaction Time | 4 to 24 hours | Ensure complete conversion |

| Purification | Chromatography, Recrystallization | Achieve >95% purity |

This table presents a generalized summary of reaction conditions that may be optimized for the synthesis of this compound via nucleophilic aromatic substitution.

The regioselectivity of the SNAr reaction is governed by the electronic properties of the aromatic ring. mdpi.com The two electron-withdrawing fluorine atoms on the benzene ring are crucial for activating it towards nucleophilic attack. masterorganicchemistry.com In an SNAr reaction, the rate-determining step is typically the initial attack of the nucleophile to form the electron-rich Meisenheimer intermediate. masterorganicchemistry.comgovtpgcdatia.ac.in The stability of this intermediate is paramount.

Electron-withdrawing groups, like fluorine, stabilize the negative charge of the Meisenheimer complex, particularly when they are positioned ortho or para to the site of nucleophilic attack. masterorganicchemistry.com In the case of a precursor like 2,3-difluorophenol, the existing hydroxyl group directs the substitution. For precursors like 1,2,3-trifluorobenzene, the position of the incoming ethoxide nucleophile is determined by the relative activation provided by the fluorine atoms. Density Functional Theory (DFT) calculations can be employed to predict the most likely site of attack by analyzing the LUMO (Lowest Unoccupied Molecular Orbital) coefficients of the carbon atoms in the ring; a higher coefficient indicates a more electrophilic site, which is more susceptible to nucleophilic attack. mdpi.com This theoretical approach provides valuable insights into why a particular regioisomer is formed preferentially, guiding the rational design of synthetic strategies. mdpi.comrsc.org

Difluorocarbene-Mediated Expansion and Transformation Strategies

Difluorocarbene (:CF₂) is a highly reactive intermediate that offers innovative pathways for the synthesis of fluorinated molecules. cas.cnnih.gov Although it is a moderately electrophilic species, its application in synthesis has expanded significantly. cas.cncas.cn One advanced strategy involves the ring expansion of substituted cyclobutenes with in-situ generated difluorocarbene. This method can produce difluorinated aromatic cores, though its specific application for the direct synthesis of this compound would require specialized precursors.

The key to achieving regiocontrol in difluorocarbene-mediated syntheses is the meticulous design of the precursor molecule. For a ring-expansion strategy aimed at producing a 2,3-difluoro-substituted benzene ring, one would need to start with a cyclobutene (B1205218) derivative where the substituents are precisely placed. Specifically, an ethoxy group would need to be positioned adjacent to the reactive double bond of the cyclobutene. The reaction of this specifically designed precursor with difluorocarbene would, after thermal relaxation of the initial strained intermediate, yield the desired aromatic ring with the fluorine atoms incorporated at the correct positions.

The generation and application of difluorocarbene are associated with several challenges. Historically, its generation required harsh conditions, and the precursors could be toxic. rsc.org Furthermore, the high reactivity of difluorocarbene can lead to undesired side reactions, such as dimerization to form tetrafluoroethylene. cas.cnrsc.org

Significant innovations have been made to overcome these challenges. New, milder, and more practical difluorocarbene sources have been developed, including trimethylsilyl-based reagents (like TMSCF₂Br) and phosphonate-based precursors (like diethyl bromodifluoromethylphosphonate). nih.govnih.gov A major breakthrough has been the use of transition-metal catalysis to control the generation and reactivity of difluorocarbene. cas.cnresearchgate.net Palladium and copper catalysts, for example, can form metal-difluorocarbene complexes (M=CF₂) that modulate the carbene's reactivity, allowing for more selective and diverse chemical transformations. nih.govresearchgate.net Photoredox catalysis has also emerged as a powerful tool for generating difluorocarbene under mild conditions. rsc.org

Catalytic Reduction Pathways for this compound Synthesis

Catalytic reduction is a fundamental transformation in organic synthesis that can be integrated into multi-step routes to produce complex molecules. thieme.de For the synthesis of this compound or its precursors, a pathway involving catalytic reduction can offer modularity. A representative strategy begins with a substituted nitrobenzene (B124822) derivative. The nitro group can be catalytically reduced to an amine using methods such as catalytic hydrogenation with a Raney nickel catalyst or reduction mediated by hydrazine (B178648) hydrate. This transformation yields an aniline (B41778) intermediate, which is a versatile building block for further functionalization. The resulting amine can be converted into other functional groups, or the aromatic ring can be further substituted to introduce the required ethoxy and fluoro groups in subsequent steps. This modular approach allows for late-stage diversification of the molecular structure.

Development of Selective Catalytic Systems

Catalytic routes are pivotal for the efficient synthesis of fluorinated aromatic compounds. For the preparation of this compound and its analogs, catalytic reduction and cross-coupling reactions represent cost-effective and scalable options. Transition metal oxides, such as those containing vanadium, tungsten, or molybdenum on a titanium oxide support, are often employed in selective catalytic reduction (SCR) processes, though these are more commonly associated with NOx abatement. vito.benih.govwartsila.com In the context of synthesis, palladium-catalyzed reactions are particularly prominent. nih.gov For instance, the Suzuki-Miyaura cross-coupling reaction, which pairs organoboron compounds with organohalides, is a powerful tool for creating C-C bonds and can be adapted for synthesizing complex derivatives. nih.govsigmaaldrich.com

Photoredox/nickel dual catalysis has emerged as a selective method for cross-coupling, allowing for sp³-sp² C-C bond formation. This technique can selectively react an alkyltrifluoroborate in the presence of an sp²-hybridized organoboron compound, demonstrating the high level of control achievable with modern catalytic systems. nih.gov

Scalability Considerations for Industrial Applications

The transition from laboratory-scale synthesis to industrial production requires careful consideration of scalability, cost-efficiency, and safety. Different synthetic methodologies for this compound exhibit varying degrees of suitability for large-scale applications.

| Synthetic Method | Yield (%) | Scalability | Regioselectivity | Cost Efficiency | Key Limitations |

| Nucleophilic Substitution | 85–90 | Moderate | High | Medium | Sensitive to anhydrous conditions, requires stringent purification. |

| Catalytic Routes | 70–78 | High | Moderate | High | Requires precise stoichiometric control and catalyst optimization. |

| Sulfonation-Alkylation | 60–89 | High | High | Medium | Involves stoichiometric use of costly sulfonating agents. |

| Difluorocarbene Expansion | 60–70 | Low | Excellent | Low | Requires specialized, sensitive reagents and strict conditions. |

As shown in the table, catalytic and sulfonation-alkylation routes are generally favored for their high scalability, making them more attractive for industrial production despite factors like catalyst cost or the need for stoichiometric reagents. Nucleophilic substitution offers high yields but is hampered by process constraints, while difluorocarbene methods, despite their excellent control, are not practical for bulk manufacturing.

Sulfonation-Alkylation Sequential Methods

A robust, patent-derived strategy for introducing a difluoroethoxy group involves a two-step sequence of sulfonation followed by alkylation. This method leverages the formation of highly reactive sulfonate intermediates to facilitate the desired substitution.

Formation and Reactivity of Sulfonate Intermediates

The initial step in this sequence involves the activation of the alcohol, 2,2-difluoroethanol, by converting it into a potent electrophile. This is typically achieved through sulfonation, where the alcohol reacts with a sulfonyl chloride, such as methylsulfonyl chloride (MsCl) or trifluoromethanesulfonic anhydride, in the presence of a base like triethylamine. This reaction yields a sulfonate ester intermediate (e.g., a mesylate or triflate).

The sulfonate group is an excellent leaving group, rendering the attached difluoroethyl moiety highly susceptible to nucleophilic attack. The formation of these intermediates is efficient, with reported yields for the mesylation step being as high as 89%. The reactivity of the sulfonate ester is crucial for the subsequent introduction of the ethoxy group onto an aromatic ring.

Strategic Integration of Alkylation for Ethoxy Group Introduction

Following the formation of the activated sulfonate ester, the difluoroethoxy group is introduced via a nucleophilic substitution reaction. In a typical Williamson ether synthesis fashion, a phenoxide ion acts as the nucleophile. For the synthesis of this compound, this would involve the reaction of the 2,2-difluoroethyl sulfonate intermediate with 2,3-difluorophenol in the presence of a base like pyridine. The phenoxide, generated in situ, attacks the electrophilic carbon of the sulfonate ester, displacing the sulfonate leaving group and forming the desired ether linkage. This substitution step is also highly efficient, with reported yields around 90%.

Synthesis of Key Intermediates Utilizing this compound

This compound is not only an end product but also a valuable starting material for the synthesis of more complex molecules, particularly functionalized intermediates used in cross-coupling reactions. guidechem.com

Pathways to Boronic Acid Derivatives for Cross-Coupling Reactions

Boronic acids and their ester derivatives are indispensable reagents in modern organic synthesis, most notably for the Suzuki-Miyaura cross-coupling reaction. sigmaaldrich.com Creating a boronic acid derivative of this compound opens up pathways to a vast array of complex molecules.

There are several established methods to synthesize aryl boronic acids: nih.gov

Electrophilic Trapping of Arylmetal Intermediates: This involves the formation of an organometallic reagent from a halogenated precursor. For example, a bromo- or iodo-substituted this compound could undergo a lithium-halogen exchange with an organolithium reagent (e.g., n-butyllithium) or form a Grignard reagent. nih.gov The resulting highly nucleophilic aryl-lithium or aryl-magnesium species is then quenched with a borate (B1201080) ester, such as trialkyl borate, followed by acidic workup to yield the boronic acid. nih.govwiley-vch.de

Palladium-Catalyzed Borylation: The Miyaura borylation reaction is a powerful alternative that directly couples an aryl halide (or triflate) with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst. sigmaaldrich.comnih.gov This method offers excellent functional group tolerance and is often preferred for complex substrates.

These boronic acid derivatives of this compound can then be used in cross-coupling reactions to form C-C bonds with various partners, enabling the construction of intricate molecular architectures for pharmaceuticals and materials science. nih.govcam.ac.ukbeilstein-journals.org

Synthetic Routes to Halogenated this compound Derivatives

The introduction of halogen atoms onto the this compound scaffold is a key strategy for modulating the electronic properties and reactivity of the molecule, making it a valuable intermediate for agrochemicals and materials science. The primary method for achieving this is through electrophilic aromatic substitution, where the existing difluoroethoxy group directs the incoming electrophile to specific positions on the aromatic ring.

Detailed research into the synthesis of halogenated aromatic compounds provides methodologies that can be applied to this compound. For instance, the synthesis of halogenated benzene-1,2,3,4-tetracarboxylic diimide derivatives, while involving a more complex system, demonstrates the challenges and strategies in handling halogenated aromatic precursors. One successful approach involves the direct reaction of dihalobenzene-1,2,3,4-tetracarboxylic acids with primary amines in an acetic acid solvent, which bypasses the formation of traditional cyclic anhydrides and minimizes side reactions. nsf.gov This highlights the importance of solvent choice and reaction conditions in controlling the outcome of reactions on substituted benzene rings.

Furthermore, microwave-assisted conditions have been shown to be effective for achieving sterically challenging N-derivations on halogenated diimides, a technique that could potentially be adapted for the functionalization of halogenated this compound. nsf.gov Cross-coupling reactions, such as the Suzuki-Miyaura reaction, are also pivotal. These reactions often start with brominated or iodinated aromatic compounds to build more complex molecular architectures. researchgate.net For example, the synthesis of dibenzofuran (B1670420) derivatives can be achieved through a pathway involving the bromination of o-arylphenols, followed by a Suzuki-Miyaura cross-coupling and a final photoinduced cyclization step. researchgate.net

The table below summarizes common electrophilic halogenation reactions applicable to aromatic systems like this compound.

| Reaction Type | Reagents | Typical Product |

| Bromination | Br₂ / FeBr₃ | Bromo-2,3-difluoroethoxybenzene |

| Chlorination | Cl₂ / AlCl₃ | Chloro-2,3-difluoroethoxybenzene |

| Iodination | I₂ / HNO₃ | Iodo-2,3-difluoroethoxybenzene |

Preparation of Liquid Crystal Precursors

The 2,3-difluorophenyl structural unit is a critical component in the design of modern liquid crystal (LC) materials, particularly those exhibiting negative dielectric anisotropy (Δε). beilstein-journals.orgnih.gov Materials with negative Δε are essential for advanced display technologies like Vertical Alignment (VA) LCDs. beilstein-journals.org The two fluorine atoms on the benzene ring induce a strong dipole moment perpendicular to the long axis of the molecule, which is a key requirement for this property. beilstein-journals.orgnih.gov

The synthesis of liquid crystal candidates often involves the elaboration of core structures containing the 2,3-difluoroaryl motif. beilstein-journals.orgnih.gov Research has demonstrated the successful use of these motifs in creating liquid crystals with enhanced polarity and improved negative dielectric anisotropy. beilstein-journals.orgnih.gov A common synthetic strategy involves the [2+1] carbene cycloaddition to an olefin precursor that already contains the 2,3-difluorophenyl group. For example, a difluorocyclopropane-containing liquid crystal was synthesized by reacting an olefin precursor with trimethyl(trifluoromethyl)silane (TMSCF₃) and sodium iodide, which generate the difluorocarbene in situ. beilstein-journals.orgnih.gov

A patent for low-temperature, low-viscosity liquid crystal compositions highlights the importance of compounds containing difluoromethoxy bridges. google.com These structures are designed to have low melting points and low viscosity, which are crucial for improving the response speed of liquid crystal displays at low temperatures. google.com The synthesis of such advanced materials often begins with precursors like 2,3-difluoro-substituted phenols or benzaldehydes, which are then built upon to create the final complex liquid crystal molecules.

The table below outlines examples of synthetic strategies and precursors used in the preparation of fluorinated liquid crystals.

| Precursor/Motif | Synthetic Strategy | Target LC Property | Reference |

| 2,3-Difluoroaryl Olefin | Difluorocarbene addition (TMSCF₃/NaI) | Negative Dielectric Anisotropy (Δε) | beilstein-journals.orgnih.gov |

| 2,3-Difluorophenol | Etherification, followed by further elaboration | Liquid Crystal Intermediate | |

| Dihalobenzene-tetracarboxylic acid | Reaction with primary amines | Building block for discotic LCs | nsf.gov |

| Difluoromethoxy bridged biphenyls | Multi-step synthesis from fluorinated phenols | Low viscosity, low-temperature operation | google.com |

Elucidation of Reaction Mechanisms and Catalytic Transformations

Mechanistic Investigations of Electrophilic Aromatic Substitution on 2,3-Difluoroethoxybenzene

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The mechanism involves an initial attack by an electrophile on the electron-rich π-system of the benzene (B151609) ring, leading to a carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.comlibretexts.org Aromaticity is subsequently restored by the loss of a proton from the carbon atom that was attacked. masterorganicchemistry.com The reactivity and orientation of substitution on a substituted benzene, such as this compound, are dictated by the electronic properties of the existing substituents. lkouniv.ac.in

The aromatic ring of this compound is influenced by the competing electronic effects of the ethoxy group (-OEt) and the two fluorine atoms (-F).

Ethoxy Group (-OEt): The ethoxy group is a strong activating group. libretexts.org The oxygen atom, being highly electronegative, exerts an electron-withdrawing inductive effect (-I). However, this is significantly outweighed by its powerful electron-donating resonance effect (+R) due to the presence of lone pairs of electrons that can be delocalized into the aromatic π-system. lkouniv.ac.inlibretexts.org This resonance donation increases the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. lkouniv.ac.in

Regioselectivity in EAS refers to the position on the ring where the new substituent is introduced. This is determined by the directing effects of the existing substituents, which influence the stability of the intermediate arenium ion. youtube.com

Directing Effects:

The ethoxy group is a strong ortho, para-director because it can effectively stabilize the positive charge of the arenium ion through resonance when the electrophile attacks at the positions ortho or para to it. lkouniv.ac.inlibretexts.org

Fluorine atoms , despite being deactivating, are also ortho, para-directors for the same reason—their lone pairs can stabilize the adjacent carbocation via resonance. lkouniv.ac.in

In this compound, the available positions for substitution are C4, C5, and C6. The directing effects of the substituents guide the incoming electrophile as follows:

The ethoxy group at C1 directs ortho (to C2 and C6) and para (to C4).

The fluorine atom at C2 directs ortho (to C1 and C3) and para (to C5).

The fluorine atom at C3 directs ortho (to C2 and C4) and para (to C6).

The directing groups thus create a consensus that favors substitution at positions C4 and C6. The C5 position is only weakly favored by the fluorine at C2. The ethoxy group is a much stronger activating and directing group than fluorine. Therefore, its influence is paramount in determining the final regiochemical outcome. The primary sites of electrophilic attack are the positions para (C4) and ortho (C6) to the powerful ethoxy director.

Table 1: Regiochemical Influence of Substituents in this compound

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Directing Influence |

|---|---|---|---|---|

| Ethoxy | C1 | Weakly Deactivating | Strongly Activating | ortho, para (C2, C4, C6) |

| Fluorine | C2 | Strongly Deactivating | Weakly Activating | ortho, para (C1, C3, C5) |

Between the two most likely positions, C4 and C6, the para position (C4) is generally favored over the ortho position (C6) due to reduced steric hindrance from the adjacent ethoxy group. youtube.com This is exemplified in reactions such as the bromination of this compound to produce 2,3-difluoro-4-ethoxybromobenzene. vulcanchem.com Stereoselectivity is not typically a primary consideration in these substitution reactions unless a chiral center is formed or existing chirality influences the reaction pathway.

Detailed Analysis of Nucleophilic Aromatic Substitution Mechanisms

Aromatic rings that are electron-poor can undergo nucleophilic aromatic substitution (SNAr), where a nucleophile displaces a leaving group on the ring. wikipedia.org This reaction is the reverse of EAS in terms of electronic demand: the aromatic ring acts as an electrophile. masterorganicchemistry.com The presence of electron-withdrawing groups is crucial for activating the ring toward nucleophilic attack. wikipedia.orglibretexts.org

The most common pathway is the SNAr addition-elimination mechanism. oup.com This two-step process involves:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.orggovtpgcdatia.ac.in This is typically the slow, rate-determining step as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com

Elimination: The leaving group departs, and the aromaticity of the ring is restored. oup.com

In the context of this compound, the substituents have distinct roles in SNAr reactions.

Activating Groups: Strong electron-withdrawing groups (EWGs) are necessary to activate the ring for nucleophilic attack. masterorganicchemistry.comdalalinstitute.com They do so by withdrawing electron density, making the ring more electrophilic, and by stabilizing the negative charge of the intermediate Meisenheimer complex. masterorganicchemistry.com In this compound, the fluorine atoms act as the primary activating groups due to their strong inductive effect (-I). The ethoxy group, being electron-donating, is a deactivating group for SNAr.

Leaving Group Effects: A good leaving group in SNAr must be able to depart as a relatively stable ion or molecule. bits-pilani.ac.in An interesting phenomenon known as the "element effect" is observed in SNAr reactions, where the typical leaving group trend seen in aliphatic SN2 reactions (I > Br > Cl > F) is often inverted. nih.gov For activated aryl halides, the order is frequently F > Cl > Br > I. nih.gov

This inversion occurs because the C-X bond is not broken in the rate-determining step. masterorganicchemistry.com Instead, the first step—the nucleophilic attack—is rate-limiting. Fluorine's high electronegativity makes the carbon it is attached to highly electrophilic, accelerating the initial attack by the nucleophile. nih.gov Therefore, in this compound, the fluorine atoms serve as both activating groups and excellent potential leaving groups for SNAr reactions.

The reaction pathway for SNAr on this compound would involve a nucleophile attacking one of the fluorine-bearing carbons (C2 or C3). The choice between C2 and C3 would be influenced by the electronic and steric environment. The transition state for the rate-determining step is the formation of the high-energy Meisenheimer complex. libretexts.org

The potential energy surface of an SN2 reaction is profoundly affected by the nucleophile, leaving group, and solvent. nih.gov For SNAr, the transition state involves a change in hybridization at the attacked carbon from sp² to sp³. libretexts.org The stability of this transition state, and thus the reaction rate, is enhanced by the presence of electron-withdrawing groups that can delocalize the developed negative charge. In this compound, a nucleophilic attack at C2 would be stabilized by the adjacent fluorine at C3.

Advanced Studies in Catalytic Transformations Involving this compound

This compound serves as a valuable intermediate and building block in various advanced catalytic transformations, extending its utility beyond simple substitution reactions. guidechem.comxdbiochems.com Its unique electronic and structural properties make it a substrate for creating more complex molecules, particularly in the fields of materials science and pharmaceuticals. xdbiochems.com

Research has explored its use in several catalytic contexts:

Metal-Catalyzed Cross-Coupling: The carbon-fluorine bonds in this compound, while strong, can be activated for use in cross-coupling reactions under specific catalytic conditions. More commonly, the molecule is first functionalized via electrophilic substitution (e.g., bromination) to introduce a more reactive handle like a bromine atom. vulcanchem.com The resulting 4-bromo-1-ethoxy-2,3-difluorobenzene can then be converted into a Grignard reagent, which is a key intermediate for subsequent palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. vulcanchem.com

Directed Metalation: The substituents on the ring can direct metallation reactions. For instance, this compound can be selectively metalated (e.g., using an organolithium reagent) at a specific position, guided by the directing ability of the ethoxy and fluoro groups. The resulting organometallic intermediate can then be trapped with an electrophile, such as trimethyl borate (B1201080), to introduce a boronic ester group, a versatile precursor for Suzuki coupling reactions.

Applications in Materials Science and Energy Storage: In a novel application, this compound (DFEB) has been investigated as an "ultrastrong coordinated cosolvation diluent" in advanced battery electrolytes. scispace.comresearchgate.net In this role, it modulates the solvation structure of lithium ions and helps tailor the formation of the solid electrolyte interphase (SEI) on the anode. scispace.comresearchgate.net Its function is catalytic in the sense that it facilitates specific interfacial electrochemical reactions, improving the stability and performance of lithium metal batteries.

These advanced applications highlight the versatility of this compound as a platform for chemical synthesis, enabling the construction of highly functionalized and complex molecular architectures through modern catalytic methods.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzene |

| 2,3-difluoro-4-ethoxybromobenzene |

| 1-chloro-2,4-dinitrobenzene |

| Chlorobenzene |

| Trimethyl borate |

Heterogeneous Catalysis for Selective Functionalization

Heterogeneous catalysis involves a catalyst in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. wikipedia.orgwikipedia.org This type of catalysis is crucial in industrial processes due to the ease of separating the catalyst from the product stream, allowing for catalyst recycling and continuous operation. rsc.org For a molecule like this compound, heterogeneous catalysis could theoretically be employed for various selective functionalization reactions, such as hydroxylation, amination, or C-H activation.

The general mechanism for a heterogeneously catalyzed reaction on a solid surface involves several key steps:

Adsorption: Reactant molecules, such as this compound, bind to the active sites on the catalyst surface. wikipedia.org

Reaction: The adsorbed molecules react on the surface, often with lower activation energy than the uncatalyzed reaction. wikipedia.org

Desorption: The product molecules detach from the catalyst surface. wikipedia.org

The design of a suitable heterogeneous catalyst would depend on the desired transformation. For instance, supported metal nanoparticles (e.g., palladium, platinum, or rhodium on carbon, alumina, or zeolites) are often used for hydrogenation or C-H activation reactions. researchgate.netphyschem.cz The electronic properties of the fluoroaromatic ring in this compound would influence its interaction with the catalyst surface and the regioselectivity of the functionalization. However, specific studies detailing the use of heterogeneous catalysts for the selective functionalization of this compound are not readily found.

Homogeneous Catalysis in C-C and C-X Bond Formation

Homogeneous catalysis occurs when the catalyst and the reactants are in the same phase, typically in a liquid solution. lkouniv.ac.insenecalearning.com This approach often offers high selectivity and activity under mild reaction conditions due to the well-defined nature of the catalytic species. rsc.org For this compound, homogeneous catalysts, particularly transition metal complexes, could be instrumental in forming new carbon-carbon (C-C) and carbon-heteroatom (C-X, where X could be O, N, S, etc.) bonds.

Common homogeneous catalytic reactions applicable to aromatic compounds include:

Cross-coupling reactions: Palladium-catalyzed reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination are powerful tools for C-C and C-N bond formation. wikipedia.orgmdpi.comnih.gov In a hypothetical Suzuki-Miyaura coupling, this compound, if converted to a halide or boronic acid derivative, could be coupled with a suitable partner.

C-H activation/functionalization: This modern approach aims to directly convert C-H bonds into new functional groups, avoiding the need for pre-functionalized starting materials. u-tokyo.ac.jpnih.govdmaiti.com A transition metal catalyst could selectively activate a C-H bond on the aromatic ring of this compound, which could then react with another reagent to form a new bond. lkouniv.ac.in

The catalytic cycle for a generic palladium-catalyzed cross-coupling reaction typically involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with an aryl halide (Ar-X) to form a palladium(II) intermediate. lkouniv.ac.in

Transmetalation: The aryl group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium(II) center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst. lkouniv.ac.in

Despite the potential for these reactions, specific examples and detailed research findings for the application of homogeneous catalysis to this compound are not prominently reported in scientific literature.

Reaction Kinetics and Rate-Determining Steps in Catalytic Cycles

The kinetic profile of a hypothetical catalytic reaction involving this compound would depend on the specific transformation. For example, in a C-H activation process, the cleavage of the C-H bond itself could be the rate-determining step. This can be investigated using techniques like kinetic isotope effect (KIE) studies, where the reaction rate is compared using a deuterated substrate. A significant KIE would suggest that the C-H bond is broken in the rate-determining step.

While the general principles of reaction kinetics in catalysis are well-understood, the absence of specific experimental studies on the catalytic transformations of this compound means that there is no available data on its reaction kinetics or the rate-determining steps for any specific catalytic cycle.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Applications for 2,3-Difluoroethoxybenzene

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netimperial.ac.uk It has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. aps.org DFT methods are used to determine the properties of a multi-electron system using functionals of the spatially dependent electron density. researchgate.net

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule dictates its physical and chemical properties. DFT calculations are routinely used to determine the distribution of electrons and the energies of molecular orbitals.

Electron Density and Reactivity: The presence of two electronegative fluorine atoms and an electron-donating ethoxy group on the benzene (B151609) ring significantly influences the electron density distribution of this compound. DFT calculations can map this electron density, revealing sites susceptible to electrophilic or nucleophilic attack. The molecular electrostatic potential (MEP) surface, for instance, would visually indicate the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. semanticscholar.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. wuxibiology.comresearchgate.net The HOMO-LUMO energy gap is an important indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap suggests the molecule is more prone to reaction. semanticscholar.org For this compound, computational tools can calculate the energies and visualize the shapes of these frontier orbitals, providing insight into its reaction mechanisms. researchgate.netnist.gov

Prediction of Spectroscopic Parameters (e.g., NMR Coupling Constants)

DFT is a powerful tool for predicting various spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts and Coupling Constants: DFT methods can accurately calculate the 1H and 13C NMR chemical shifts and spin-spin coupling constants (J-couplings) for organic molecules. nih.gov The calculation of these parameters for complex spin systems, like that in this compound with its various proton-fluorine and proton-proton couplings, can help in assigning experimental spectra. medium.com The process involves calculating the magnetic shielding tensors for each nucleus. The final predicted spectrum is often obtained by comparing the calculated shieldings to a known reference compound, such as tetramethylsilane (B1202638) (TMS). rsc.org Comparing DFT-predicted J-coupling constants with experimental values is a common strategy for confirming molecular structure and stereochemistry. rsc.org

Conformational Analysis and Energetics

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. scm.com For flexible molecules like this compound, understanding the preferred conformation is key to understanding its properties.

Rotational Isomers: The primary source of conformational flexibility in this compound is the rotation around the C(aryl)-O bond and the O-C(ethyl) bond. DFT calculations can be used to explore the potential energy surface associated with the rotation of the ethoxy group.

Energy Minima and Barriers: These calculations identify the lowest energy (most stable) conformations and the transition states that separate them. By mapping the energy as a function of specific dihedral angles, a rotational energy profile can be constructed. This profile reveals the energy differences between stable conformers (e.g., staggered vs. eclipsed) and the energy barriers to rotation. rsc.org For substituted benzenes, the orientation of the substituent relative to the ring can have a significant impact on stability due to steric and electronic effects.

Reaction Mechanism Predictions and Energy Landscape Mapping

DFT calculations are instrumental in elucidating the step-by-step pathways of chemical reactions, identifying short-lived intermediates, and determining the energetic feasibility of a proposed mechanism. sumitomo-chem.co.jp this compound is known to undergo reactions such as electrophilic aromatic substitution.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Calculations

To understand the rate and pathway of a reaction, the transition state (TS) must be identified.

Transition State (TS) Search: A transition state is a first-order saddle point on the potential energy surface; it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. joaquinbarroso.com Computational methods, such as the Synchronous Transit-Guided Quasi-Newton (QST2 or QST3) methods available in software like Gaussian, are used to locate the precise geometry and energy of the transition state. joaquinbarroso.com

Intrinsic Reaction Coordinate (IRC): Once a transition state structure is found, an Intrinsic Reaction Coordinate (IRC) calculation is performed. uni-muenchen.de An IRC is the minimum energy path connecting the transition state to the reactants and the products on the potential energy surface. researchgate.netuni-muenchen.de This calculation confirms that the located TS is the correct one for the reaction of interest, ensuring it smoothly connects the intended starting materials and products. uni-muenchen.de

Elucidation of Reaction Pathways and Intermediate Characterization

By combining the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed.

Mapping Reaction Pathways: This energy profile allows for a detailed understanding of the reaction mechanism. smu.edu For instance, in an electrophilic substitution reaction on this compound, DFT could be used to compare the activation energies for substitution at different positions on the aromatic ring, thereby predicting the regioselectivity of the reaction.

Characterizing Intermediates: The calculations provide optimized geometries and energies for any intermediates that may form along the reaction pathway, such as a sigma complex (arenium ion) in the case of electrophilic aromatic substitution. nih.govscielo.org.mx By comparing the energy barriers of different possible pathways, the most favorable reaction mechanism can be identified. scielo.org.mx

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations are a important computational method that models the physical movement of atoms and molecules over time. researchgate.netrsc.org By calculating the forces between particles and integrating Newton's equations of motion, MD simulations generate trajectories that reveal the time-dependent behavior of a molecular system. rsc.orgresearchgate.net This approach is invaluable for understanding how a solvent influences a reaction and how molecules in a reaction complex interact with each other through non-covalent forces. rsc.orguchicago.edu

The choice of solvent can dramatically alter the rate, yield, and even the mechanism of a chemical reaction. researchgate.netacs.org This is particularly true for reactions that involve a change in charge distribution between the reactants and the transition state. researchgate.net Polar solvents are generally effective at stabilizing charged or highly polar species, such as intermediates and transition states, which can accelerate reaction rates. researchgate.netlibretexts.org Conversely, nonpolar solvents may be preferable for reactions involving nonpolar reactants. researchgate.net

For this compound, a key reaction type is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the fluorine atoms. The classical SNAr mechanism proceeds through a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. acs.org The formation of this charged intermediate is the rate-determining step, and its stability is highly sensitive to the surrounding solvent molecules.

Molecular dynamics simulations can explicitly model the solvation shell around the reactants and the transition state. These simulations provide a dynamic picture of how individual solvent molecules orient themselves to stabilize developing charges, for instance, by aligning their dipoles with the negative charge of a Meisenheimer complex. libretexts.org This detailed view helps in understanding why certain solvents are more effective than others. In a hypothetical SNAr reaction of this compound, increasing solvent polarity would be expected to stabilize the polar transition state, thus increasing the reaction rate.

Table 1: Expected Influence of Solvent Polarity on the Relative Rate of a Hypothetical Nucleophilic Aromatic Substitution (SNAr) Reaction of this compound

| Solvent | Dielectric Constant (ε) at 20°C | Solvent Type | Expected Relative Rate | Rationale |

| n-Hexane | 1.88 | Nonpolar | Slow | Minimal stabilization of the polar transition state. researchgate.net |

| Tetrahydrofuran (B95107) (THF) | 7.52 | Polar Aprotic | Moderate | Moderate stabilization of the transition state. |

| Acetone | 20.7 | Polar Aprotic | Fast | Good stabilization of the polar transition state. |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | Very Fast | Strong stabilization of the polar transition state, accelerating the reaction. researchgate.net |

Beyond broad solvent effects, the specific, short-range forces known as non-covalent interactions are critical in determining the structure and stability of reaction complexes. researchgate.net These interactions, though weaker than covalent bonds, govern molecular recognition and the precise orientation of reactants prior to bond formation and cleavage. researchgate.netstrath.ac.uk Molecular dynamics simulations are adept at exploring the potential energy surface of these complexes, identifying the most stable geometries and quantifying the contributions of various non-covalent forces. nih.gov

In a reaction complex involving this compound, several types of non-covalent interactions can be anticipated:

Hydrogen Bonding: The oxygen atom of the ethoxy group, with its lone pairs of electrons, can act as a hydrogen bond acceptor, interacting with protic solvents (like alcohols) or reagents containing -OH or -NH groups.

Halogen Bonding and Fluorine Interactions: While classic halogen bonding is more common for heavier halogens, fluorine atoms can participate in various stabilizing interactions. These include interactions with electron-deficient π-systems and other weak electrostatic contacts that can influence conformational preferences. acs.orgmdpi.com

π-Interactions: The electron-rich aromatic ring is capable of engaging in several π-interactions. These include π-π stacking with other aromatic rings and CH-π interactions, where a C-H bond from a solvent or reagent molecule is oriented towards the face of the benzene ring. eiu.edu

Computational studies using methods like Symmetry-Adapted Perturbation Theory (SAPT) can dissect the interaction energies into physically meaningful components such as electrostatic, dispersion, and induction forces, providing a deeper understanding of the nature of these bonds. researchgate.net

Table 2: Potential Non-Covalent Interactions in Reaction Complexes of this compound

| Interaction Type | Participating Group on this compound | Potential Interacting Partner (in Reagent/Solvent) |

| Hydrogen Bond | Ether Oxygen (Acceptor) | -OH groups, -NH groups, H₂O |

| Halogen Interaction | Fluorine Atoms (Weak Acceptor) | Electrophilic sites, metal cations, electron-deficient π-systems. acs.org |

| π-π Stacking | Aromatic Ring | Other aromatic or heteroaromatic rings. |

| CH-π Interaction | Aromatic Ring (Acceptor) | Alkyl or aryl C-H groups. eiu.edu |

| Dispersion Forces | Entire Molecule | All interacting molecules. |

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H (proton), ¹³C, and ¹⁹F, within a molecule. The resulting spectra offer a wealth of information regarding the chemical environment, connectivity, and spatial relationships of atoms, making it the primary method for structural elucidation and purity verification of 2,3-Difluoroethoxybenzene. A certificate of analysis for this compound confirms that its ¹H NMR spectrum is consistent with the expected structure and indicates a purity of ≥97.0% as determined by NMR leyan.com.

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is particularly informative for characterizing this compound. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it a highly sensitive nucleus for NMR analysis huji.ac.il. The chemical shifts in ¹⁹F NMR are spread over a wide range, which minimizes signal overlap and simplifies spectral interpretation huji.ac.il.

For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at the C2 and C3 positions of the benzene (B151609) ring.

Chemical Shifts (δ): The electronic environment heavily influences ¹⁹F chemical shifts. The fluorine atoms on the aromatic ring are expected to resonate in the characteristic region for aryl fluorides. Based on data for similar compounds like 1,2-difluorobenzene, these shifts would likely appear in the range of -130 to -160 ppm relative to a CFCl₃ standard. The ortho-relationship of the fluorine atoms and the presence of the ethoxy group will cause slight variations in the specific chemical shifts for F2 and F3.

Coupling Patterns: Spin-spin coupling provides valuable structural information.

³J(F-F) Coupling: The two adjacent fluorine atoms (F2 and F3) will couple to each other, resulting in a doublet for each fluorine signal. The magnitude of this three-bond homonuclear coupling (³JFF) is typically in the range of 15-25 Hz for ortho-difluorobenzenes.

J(H-F) Coupling: Each fluorine nucleus will also couple to the neighboring aromatic protons. F2 will primarily couple to H4 (a four-bond coupling, ⁴JHF) and H6 (a four-bond coupling, ⁴JHF). F3 will couple to H4 (a three-bond coupling, ³JHF). These heteronuclear couplings will further split the fluorine signals into complex multiplets, often appearing as doublets of doublets or more complex patterns. The magnitude of ³JHF is generally larger than ⁴JHF.

| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Major Coupling Interactions |

|---|---|---|---|

| F-2 | ~ -130 to -160 | Doublet of multiplets | ³JF2-F3, ⁴JF2-H4, ⁴JF2-H6 |

| F-3 | ~ -130 to -160 | Doublet of multiplets | ³JF3-F2, ³JF3-H4 |

¹H and ¹³C NMR spectra provide complementary information to complete the structural puzzle of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum will show signals for both the aromatic protons and the protons of the ethoxy group.

Ethoxy Group (-OCH₂CH₃): This group will give rise to two signals:

A quartet corresponding to the two methylene (B1212753) protons (-OCH₂-), split by the three adjacent methyl protons. This signal is expected in the downfield region (around 4.0-4.2 ppm) due to the deshielding effect of the adjacent oxygen atom.

A triplet corresponding to the three methyl protons (-CH₃), split by the two adjacent methylene protons. This signal will appear more upfield (around 1.3-1.5 ppm).

Aromatic Protons: The three protons on the difluorinated benzene ring (H4, H5, and H6) will produce a complex set of overlapping multiplets in the aromatic region (typically 6.8-7.2 ppm). The signals are complicated by both homonuclear (H-H) and heteronuclear (H-F) couplings. H4 will be coupled to H5, F2, and F3. H5 will be coupled to H4 and H6. H6 will be coupled to H5 and F2.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display eight distinct signals, one for each unique carbon atom in the molecule.

Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbons directly bonded to fluorine (C2 and C3) will appear as doublets due to one-bond C-F coupling (¹JCF), which is typically very large (240-280 Hz) jeolusa.com. The carbon attached to the ethoxy group (C1) and the other aromatic carbons (C4, C5, C6) will also show smaller couplings to the fluorine atoms (²JCF, ³JCF, ⁴JCF).

Ethoxy Group Carbons: Two signals will correspond to the ethoxy group carbons: one for the methylene carbon (-OCH₂-) and one for the methyl carbon (-CH₃).

| Atom Type | Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key Splitting Patterns |

|---|---|---|---|---|

| Aromatic | H-4, H-5, H-6 | 6.8 - 7.2 (complex m) | 110 - 155 | H-H and H-F couplings |

| C-2, C-3 | - | 140 - 160 | Large ¹JCF doublet | |

| C-1, C-4, C-5, C-6 | - | 110 - 130 | Smaller ⁿJCF couplings | |

| Ethoxy | -OCH₂- | 4.0 - 4.2 (q) | ~65 | Quartet (q) in ¹H |

| -CH₃ | 1.3 - 1.5 (t) | ~15 | Triplet (t) in ¹H |

To unambiguously assign all proton and carbon signals and confirm the connectivity, advanced two-dimensional (2D) NMR experiments are employed. These techniques correlate signals based on through-bond or through-space interactions.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. For this compound, it would confirm the coupling between the -OCH₂- and -CH₃ protons of the ethoxy group and show the connectivity between the adjacent aromatic protons (H4-H5 and H5-H6).

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to definitively assign which proton signal corresponds to which carbon signal for all C-H bonds in the molecule (aromatic CH groups and the ethoxy group).

¹⁹F-detected 2D NMR: Specialized 2D experiments that involve the ¹⁹F nucleus, such as ¹H-¹⁹F HETCOR or ¹³C-¹⁹F HMBC, can be particularly powerful for fluorinated compounds rsc.orgnih.govresearchgate.net. These experiments directly map out the H-F and C-F connectivities, simplifying the assignment of the complex aromatic region.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm) youtube.com. This precision allows for the unambiguous determination of the elemental formula of a compound, as each formula has a unique exact mass based on the masses of its constituent isotopes.

For this compound, the molecular formula is C₈H₈F₂O. The theoretical monoisotopic mass can be calculated using the exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁹F, and ¹⁶O).

Calculation of Exact Mass:

8 x ¹²C = 8 x 12.000000 = 96.000000

8 x ¹H = 8 x 1.007825 = 8.062600

2 x ¹⁹F = 2 x 18.998403 = 37.996806

1 x ¹⁶O = 1 x 15.994915 = 15.994915

Total Exact Mass = 158.054321 u

An HRMS measurement confirming a mass very close to 158.0543 would provide strong evidence for the elemental formula C₈H₈F₂O, serving as a critical piece of data for structural confirmation.

| Molecular Formula | Calculated Exact Mass (Monoisotopic) | Common Ion Adducts and their m/z |

|---|---|---|

| C₈H₈F₂O | 158.054321 | [M+H]⁺: 159.062146 [M+Na]⁺: 181.044265 |

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion (M⁺˙) is often formed with excess energy, causing it to break apart into smaller, characteristic fragment ions wikipedia.org. Analyzing these fragmentation patterns provides a "fingerprint" that helps to confirm the molecular structure.

For this compound (M⁺˙ at m/z = 158), several key fragmentation pathways can be predicted:

Alpha-Cleavage of the Ether: A common fragmentation for ethers is the cleavage of the carbon-carbon bond alpha to the oxygen atom libretexts.orgyoutube.com. This would involve the loss of a methyl radical (•CH₃) to form a stable oxonium ion.

M⁺˙ → [M - 15]⁺ → [C₇H₅F₂O]⁺ at m/z = 143.

Loss of the Ethyl Group: Cleavage of the C-O bond can lead to the loss of the entire ethyl group as a radical (•C₂H₅).

M⁺˙ → [M - 29]⁺ → [C₆H₃F₂O]⁺ at m/z = 129. This fragment corresponds to the difluorophenoxy cation.

Loss of Ethene (McLafferty-type Rearrangement): Ethers can undergo a rearrangement to eliminate a neutral alkene, in this case, ethene (C₂H₄) libretexts.org. This results in a radical cation of difluorophenol.

M⁺˙ → [M - 28]⁺˙ → [C₆H₄F₂O]⁺˙ at m/z = 130.

Loss of CO: Aromatic ethers can lose carbon monoxide (CO) after initial fragmentation. For example, the [M-29]⁺ fragment could lose CO.

[C₆H₃F₂O]⁺ → [C₅H₃F₂]⁺ + CO at m/z = 101.

The presence of these specific fragments in the mass spectrum would provide strong corroborating evidence for the proposed structure of this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational energy levels. msu.edulibretexts.org For a molecule to be IR active, a vibration must cause a change in the molecule's dipole moment. libretexts.orgrsc.org Raman spectroscopy, conversely, detects vibrations that cause a change in the polarizability of the molecule. Together, they offer complementary information about the molecular structure and bonding within this compound.

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the specific vibrational modes of its constituent functional groups and the aromatic ring. rsc.org The energy of these vibrations is quantized, and a molecule absorbs radiation that matches the frequency of one of its vibrational modes, causing it to jump to a higher vibrational energy state. libretexts.org The primary functional groups—the ether linkage, the C-F bonds, and the benzene ring—each give rise to a series of distinct peaks.

Key vibrational modes and their expected spectral regions for this compound include:

Aromatic C-H Stretching: These vibrations typically appear at wavenumbers just above 3000 cm⁻¹, a region that distinguishes them from aliphatic C-H stretching modes.

Aliphatic C-H Stretching: The stretching of the C-H bonds in the ethoxy group (-O-CH₂-CH₂-F) is expected in the 2850-3000 cm⁻¹ region.

C=C Aromatic Ring Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring produce a series of characteristic peaks, typically in the 1400-1600 cm⁻¹ region.

C-O-C Ether Stretching: The asymmetric and symmetric stretching of the ether linkage results in strong absorptions. The asymmetric C-O-C stretch is particularly prominent and is expected in the 1200-1260 cm⁻¹ range for aromatic ethers.

C-F Stretching: The carbon-fluorine bond gives rise to a strong absorption in the fingerprint region of the IR spectrum, typically between 1000 and 1350 cm⁻¹. The exact position depends on the specific molecular environment.

Aromatic C-H Bending: Out-of-plane (o.o.p.) bending vibrations for the substituted benzene ring appear in the 690-900 cm⁻¹ range and are highly indicative of the substitution pattern.

The following interactive table summarizes the expected characteristic vibrational frequencies for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| C-H Stretch | Aromatic Ring | 3010 - 3100 | Medium to Weak |

| C-H Stretch | -CH₂- (Ethoxy) | 2850 - 2960 | Medium |

| C=C Stretch | Aromatic Ring | 1400 - 1600 | Medium to Strong |

| C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | 1200 - 1260 | Strong |

| C-F Stretch | Fluoroaromatic/Fluoroalkane | 1000 - 1350 | Strong |

| C-H Out-of-Plane Bend | Substituted Benzene | 690 - 900 | Strong |

Vibrational spectroscopy is a powerful tool for studying the conformational landscape of flexible molecules like this compound. nih.gov The molecule possesses rotational freedom around the Phenyl-O and O-CH₂ bonds. Different spatial arrangements, or conformers, can have slightly different vibrational frequencies due to changes in bond angles and dihedral angles. ekb.eg By analyzing the spectra, potentially at different temperatures, it is possible to identify the presence of multiple conformers and determine their relative stabilities.

Chromatographic Techniques for Separation and Purity Optimization

Chromatography is an essential technique for the separation, purification, and purity assessment of chemical compounds. interchim.com For this compound, various chromatographic methods are employed to verify its purity after synthesis, identify potential impurities, and isolate the compound in a highly pure form.

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique used to determine the purity of non-volatile or thermally sensitive compounds. iaea.org For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. researchgate.net In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water.

The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. youtube.com Purity is assessed by monitoring the column eluent with a detector, commonly a UV-Vis detector set to a wavelength where the aromatic ring absorbs strongly (e.g., ~254 nm). A pure sample should ideally yield a single, sharp, and symmetrical peak. The presence of additional peaks indicates impurities, and their area percentage can be used to quantify the purity of the main compound. mdpi.com For fluorinated aromatic compounds, specialized fluorinated stationary phases can sometimes offer enhanced selectivity and improved separation from closely related impurities. researchgate.netchromatographyonline.com

An illustrative table of typical HPLC conditions for purity analysis is provided below.

| Parameter | Condition |

| Column | C18 (Octadecyl-silica), 5 µm, 4.6 x 250 mm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for separating and identifying volatile and semi-volatile impurities that may be present in a sample of this compound. ijsdr.org Such impurities could include residual solvents from the synthesis (e.g., toluene, dimethylformamide), starting materials, or volatile byproducts. researchgate.net

In GC-MS, the sample is vaporized and carried by an inert gas through a capillary column. ijsdr.org The column separates the components based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules (typically via electron ionization, EI) and separates the resulting ions based on their mass-to-charge ratio. thermofisher.com This process generates a unique mass spectrum for each component, which acts as a molecular fingerprint, allowing for unambiguous identification by comparison to spectral libraries. shimadzu.com

The following table outlines typical parameters for a GC-MS analysis.

| Parameter | Condition |

| Column | Phenyl-methylpolysiloxane (e.g., HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40 - 450 amu |

| MS Transfer Line Temp | 280 °C |

When a highly pure sample of this compound is required for research or as a standard, preparative chromatography is the method of choice for its isolation. springernature.commanufacturingchemist.com This technique is essentially a scaled-up version of analytical HPLC, designed to handle larger quantities of material. ymc.co.jp The goal is not just to analyze the sample but to physically separate and collect the target compound from impurities. nih.govnih.gov

The process begins with the development of an effective separation method on an analytical scale. This method is then transferred to a preparative system, which utilizes columns with larger internal diameters (e.g., >20 mm) and is capable of handling much higher flow rates. ymc.co.jp A larger mass of the crude sample is injected, and the eluent corresponding to the peak of this compound is collected using a fraction collector. The collected fractions are then combined, and the solvent is removed to yield the purified compound. interchim.com This method is highly effective for removing impurities with similar chromatographic behavior that may be difficult to eliminate by other means like crystallization or distillation. manufacturingchemist.com

The table below contrasts typical parameters for analytical vs. preparative HPLC.

| Parameter | Analytical HPLC | Preparative HPLC |

| Column ID | 2.1 - 4.6 mm | 20 - 50 mm (or larger) |

| Flow Rate | 0.2 - 1.5 mL/min | 15 - 100 mL/min (or higher) |

| Sample Load | Micrograms (µg) to low Milligrams (mg) | High Milligrams (mg) to Grams (g) |

| Primary Goal | Purity analysis, quantification | Isolation and purification of compound |

Electronic Emission Spectroscopy of Related Fluorobenzyl Radicals for Fundamental Insights

To gain fundamental insights into the electronic structure and vibrational dynamics of molecules like this compound, researchers often study related, more accessible species. Fluorobenzyl radicals, which are highly reactive and short-lived chemical species with unpaired electrons, serve as excellent models. idpublications.org The study of their electronic emission spectra provides detailed information about the energy levels and vibrational modes in their ground electronic state. aip.orgresearchgate.net

The visible emission of benzyl-type radicals is understood to originate from the transition from two close-lying excited states, the D₂ (2²B₂) and D₁ (1²A₂), to the D₀ (1²B₂) ground state. aip.orgiaea.org However, due to efficient collisional vibronic relaxation from the D₂ to the D₁ state during supersonic jet expansion, the D₁ → D₀ transition is the one most commonly observed. aip.org

A particularly relevant model for understanding the effects of fluorine substitution at the 2 and 3 positions is the 2,3-difluorobenzyl radical. idpublications.org This radical can be generated by subjecting 2,3-difluorotoluene, seeded in a helium carrier gas, to a corona-excited supersonic expansion (CESE). idpublications.org This technique produces vibronically excited but jet-cooled radicals, allowing for the recording of well-resolved vibronic emission spectra. idpublications.orgaip.org

The analysis of the D₁ → D₀ transition in the emission spectrum of the 2,3-difluorobenzyl radical reveals crucial information. The origin band, which corresponds to the electronic energy difference between the D₁ and D₀ states, is a key parameter. idpublications.org The position of this band shifts with different substitution patterns on the benzene ring, an effect known as the "substituent effect," which demonstrates how each fluorine atom independently affects the radical's energy levels. idpublications.org For instance, the origin band of the 2,6-difluoro benzyl (B1604629) radical is shifted by 228 cm⁻¹ from the transition energy of the parent benzyl radical. idpublications.org

The spectrum also consists of a series of vibronic bands, which are progressions of the fundamental vibrational modes. idpublications.org By analyzing the frequency displacements of these bands from the origin band, the vibrational frequencies in the ground electronic state (D₀) of the radical can be determined. These experimental frequencies are often compared with values obtained from ab initio calculations to ensure accurate assignments. idpublications.orgaip.org

The vibronic emission spectrum of the 2,3-difluorobenzyl radical has been recorded and analyzed, yielding precise frequencies for several vibrational modes. idpublications.org A comparison with the spectrum of the 2,6-difluorobenzyl radical highlights how the position of the fluorine atoms influences the intensity of certain modes. For example, in the 2,3-difluorobenzyl radical, the 6b vibrational mode is observed with strong intensity while the 6a mode is weak; the opposite is true for the 2,6-difluorobenzyl radical. idpublications.org These characteristics provide deep insights into the molecular symmetry and vibrational dynamics of these fluorinated systems. idpublications.org

The table below presents the assigned vibrational frequencies for the ground electronic state of the 2,3-difluorobenzyl radical, determined from its vibronic emission spectrum. idpublications.org

Table 1. Vibrational Frequencies of the 2,3-Difluorobenzyl Radical

| Mode | Observed Frequency (cm⁻¹) idpublications.org | Calculated Frequency (cm⁻¹) idpublications.org | Assignment idpublications.org |

|---|---|---|---|

| Origin | 21696 | - | D₁ → D₀ |

| 6b | 366 | 359 | C–C–C bending |

| 6a | 456 | 453 | C–C–C bending |

| 1 | 708 | 702 | Ring breathing |

| 12 | 764 | 760 | C–H bending |

| 7a | 1018 | 1012 | C–F stretching |

| 13 | 1212 | 1206 | C–C stretching |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,3-difluorobenzyl radical |

| 2,3-difluorotoluene |

| 2,6-dichlorobenzyl radical |

| 2,6-difluorobenzyl radical |

| 2,6-dimethylbenzyl radical |

| 2-chloro-4-fluorobenzyl radical |

| 2-chloro-4-fluorotoluene |

| 2-fluoro-m-xylene |

| 2-fluoro-m-xylyl radical |

| 2-methyl-4-fluorobenzyl radical |

| 2-methyl-5-fluorobenzyl radical |

| 3,4-dimethylbenzyl radical |

| 4-fluoro-o-xylene |

| 4-fluorobenzyl radical |

| Benzyl radical |

| o-fluorobenzyl radical |

| p-fluorobenzyl radical |

| p-fluorotoluene |

| p-methylbenzyl radical |

| p-xylene |

Broader Implications and Future Research Directions

Environmental Fate and Persistence of Fluorinated Organic Compounds (General Considerations)

Fluorinated organic compounds, a class to which 2,3-Difluoroethoxybenzene belongs, are characterized by the presence of one or more carbon-fluorine (C-F) bonds. The C-F bond is one of the strongest covalent bonds in organic chemistry, which imparts high thermal and chemical stability to these molecules. researchgate.netmdpi.com This stability, while advantageous for many applications, also raises significant concerns about their environmental persistence. acs.org Many fluorinated compounds are resistant to natural degradation processes, leading to their accumulation in the environment and earning them the moniker "forever chemicals." acs.org

The degradation of fluorinated organic compounds in the environment is a slow process. The strength of the C-F bond makes them resistant to hydrolysis, photolysis, and microbial degradation. researchgate.netresearchgate.net When degradation does occur, it can proceed through various pathways, often initiated by specialized microorganisms or advanced oxidation processes. researchgate.netnih.gov For instance, some microorganisms can degrade certain fluorinated compounds, although this is not a widespread capability. researchgate.netnih.gov

The breakdown of complex fluorinated molecules can result in the formation of various by-products. These can include shorter-chain perfluoroalkyl carboxylic acids (PFCAs) and other smaller organic acids. acs.org In some advanced treatment processes, such as plasma treatment, the degradation of long-chain fluorinated compounds like PFOA and PFOS has been shown to produce a range of smaller PFCAs (from C4 to C7), as well as fluoride (B91410) ions and inorganic carbon. acs.org Understanding these degradation pathways and the resulting by-products is crucial for assessing the full environmental impact of this class of compounds.

Table 1: General Degradation Considerations for Fluorinated Organic Compounds

| Factor | General Consideration |

|---|---|

| Persistence | High due to the strength of the C-F bond. researchgate.netacs.org |

| Degradation Mechanisms | Resistant to common environmental degradation pathways. researchgate.net Can be degraded by specialized microorganisms and advanced oxidation processes. researchgate.netnih.gov |

| Potential By-products | Shorter-chain fluorinated compounds, fluoride ions, and inorganic carbon. acs.org |

The persistence of many fluorinated organic compounds leads to their bioaccumulation in living organisms and biomagnification through the food chain. mdpi.comacs.org Their presence has been detected in various wildlife and human tissues globally. nih.gov The extent of bioaccumulation can depend on the specific structure of the compound, with long-chain compounds generally showing a higher potential for accumulation. mdpi.commdpi.com

The ecotoxicity of fluorinated compounds is an area of active research. Exposure to certain per- and polyfluoroalkyl substances (PFAS) has been associated with a range of adverse health effects in wildlife and humans, including liver injury, immunosuppression, and developmental toxicity. mdpi.com The presence of these compounds in aquatic environments is of particular concern, as they can accumulate in organisms and impact entire ecosystems. mdpi.comnih.gov